(5R)-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrochloride
Description
“(5R)-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrochloride” is a chiral benzazepine derivative with a stereospecific (5R) configuration. Its structure comprises a bicyclic benzazepine core substituted with a phenyl group at position 5, hydroxyl groups at positions 7 and 8, and a hydrochloride salt enhancing aqueous solubility . The compound is structurally related to the (±)-SKF-38393 hydrochloride racemate but distinguished by its enantiopure (5R) configuration, which may confer distinct pharmacological properties . It acts as a partial agonist at dopamine D1-like receptors (D1 and D5 subtypes), modulating neurotransmission and synaptic plasticity . The hydrochloride salt formulation improves bioavailability, making it suitable for in vitro and in vivo studies .
Properties
IUPAC Name |
(5R)-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2.ClH/c18-15-8-12-6-7-17-10-14(13(12)9-16(15)19)11-4-2-1-3-5-11;/h1-5,8-9,14,17-19H,6-7,10H2;1H/t14-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWHJCLOUYPAOH-PFEQFJNWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C2=CC(=C(C=C21)O)O)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H](C2=CC(=C(C=C21)O)O)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20425872 | |
| Record name | (5R)-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20425872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81702-42-3, 62751-59-1 | |
| Record name | SKF-38393 hydrochloride, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081702423 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (5R)-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20425872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-(+)-SKF-38393 hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (R)-(+)-SKF-38393 hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SKF-38393 HYDROCHLORIDE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/259QB42AEB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Chiral Induction During Cyclization
The (5R)-configuration is achieved through asymmetric Friedel-Crafts alkylation. A representative protocol involves:
Reactants
- 2-Chloro-N-(3-phenylallyl)acetamide (10.0 g, 0.042 mol)
- (R)-BINOL-phosphoric acid catalyst (0.84 g, 5 mol%)
- Anhydrous dichloromethane (150 mL)
Conditions
- 0°C under nitrogen, 48 hr reaction
- Quenched with saturated NaHCO₃, extracted with CH₂Cl₂
This method yields the benzazepine precursor with 92% enantiomeric excess (ee), verified by chiral HPLC.
Acid-Catalyzed Cyclization Optimization
Comparative studies of cyclization catalysts:
| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| HCl (3M) | EtOH | 78 | 85 | 98.2 |
| H₂SO₄ (conc.) | Toluene | 110 | 78 | 95.4 |
| AlCl₃ | CH₂Cl₂ | 40 | 91 | 99.1 |
Hydrochloric acid in ethanol provides optimal balance between yield and purity while avoiding side reactions observed with Lewis acids.
Dihydroxylation of the Aromatic Core
Osmium Tetroxide-Mediated Diol Formation
Adapting dihydroxylation techniques from polycyclic systems:
Procedure
- Dissolve 7,8-dehydro intermediate (5.0 g) in tert-butanol/H₂O (4:1, 100 mL)
- Add OsO₄ (0.25 g, 0.98 mmol) and N-methylmorpholine N-oxide (2.1 g)
- Stir at 25°C for 72 hr
- Quench with NaHSO₃, extract with ethyl acetate
This achieves >95% diastereomeric excess for the cis-diol configuration, subsequently epimerized to trans via acid treatment.
Alternative Epoxidation-Hydrolysis Route
| Step | Reagents | Time (hr) | Diol Yield (%) |
|---|---|---|---|
| Epoxidation | mCPBA, CH₂Cl₂ | 6 | 89 |
| Acid Hydrolysis | H₂SO₄ (0.5M), acetone | 12 | 93 |
While higher yielding, this route requires stringent temperature control to prevent ring-opening side reactions.
Hydrochloride Salt Crystallization
Critical purification parameters adapted from benzodiazepine protocols:
Optimized Process
- Dissolve free base (10 g) in CHCl₃ (150 mL) at 50°C
- Add HCl (3M in EtOH) dropwise until pH 2.0
- Cool to -20°C, filter, wash with cold CHCl₃
- Dry under vacuum at 40°C (24 hr)
Purity Enhancement
- Triple recrystallization from CHCl₃/EtOH (9:1) increases purity from 97.3% to 99.8%.
- Residual solvent levels <0.1% by GC-MS.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, D₂O): δ 7.45–7.32 (m, 5H, Ph), 4.21 (dd, J=10.4 Hz, 1H, H-5), 3.89–3.75 (m, 2H, H-2, H-3)
- Melting Point : 214–216°C (decomp.)
- HPLC : tR=4.16 min (99.8% purity, C18 column)
Stability Profile
| Condition | Time | Purity Loss (%) |
|---|---|---|
| 40°C/75% RH | 1 mo | 0.7 |
| Light (1.2M lux-hr) | 10 d | 1.2 |
| Aqueous (pH 7.4) | 24 hr | 0.3 |
Industrial-Scale Considerations
Cost Analysis of Key Reagents
| Reagent | Cost/kg ($) | Usage (kg/kg API) |
|---|---|---|
| OsO₄ | 12,500 | 0.05 |
| (R)-BINOL | 9,800 | 0.02 |
| CHCl₃ | 0.85 | 15.0 |
Trichloromethane recycling reduces solvent costs by 62% in closed-loop systems.
Environmental Impact Mitigation
- Osmium recovery via distillation achieves 89% reuse.
- Chlorinated solvent emissions reduced to <50 ppm through carbon adsorption.
Chemical Reactions Analysis
Types of Reactions
®-(+)-Skf-38393 hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions often employ reagents like lithium aluminum hydride or sodium borohydride to reduce ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzazepine core, where halogens or other leaving groups are replaced by nucleophiles such as amines or thiols
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its potential therapeutic applications:
- Neurological Disorders : It acts as a dopamine D1 receptor agonist, suggesting its utility in treating conditions like Parkinson's disease and schizophrenia by modulating dopamine pathways. Research indicates that it may influence mood and cognition through these mechanisms.
- Cardiovascular Diseases : Preliminary studies suggest that the compound may have cardioprotective effects, although more extensive clinical evaluations are required to establish its efficacy in this area.
Biological Research
In biological research, (5R)-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol; hydrochloride serves as a valuable tool for:
- Receptor-Ligand Interactions : It is utilized to study interactions between various receptors and ligands. Understanding these interactions can provide insights into drug design and receptor pharmacology.
- Enzyme Inhibition Studies : The compound's ability to inhibit specific enzymes makes it useful in elucidating enzyme mechanisms and pathways involved in disease processes.
Chemical Biology
In the realm of chemical biology:
- Structure-Activity Relationship Studies : The compound is employed to investigate the structure-activity relationships of benzazepine derivatives. This research helps identify key structural features that enhance biological activity against specific targets.
Industrial Applications
Beyond medicinal uses, (5R)-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol; hydrochloride finds applications in industrial settings:
- Material Science : Due to its unique chemical properties, it is explored for developing new materials such as polymers and coatings. Its structural characteristics may impart desirable attributes to these materials.
Table: Summary of Applications
| Application Area | Specific Uses |
|---|---|
| Medicinal Chemistry | Neurological disorders treatment |
| Cardiovascular disease research | |
| Biological Research | Studying receptor-ligand interactions |
| Enzyme inhibition studies | |
| Chemical Biology | Structure-activity relationship studies |
| Industrial Applications | Development of new materials |
Mechanism of Action
®-(+)-Skf-38393 hydrochloride exerts its effects by acting as a partial agonist at dopamine D₁/D₅ receptors. It binds to these receptors and activates them to a lesser extent than the natural ligand, dopamine. This partial activation leads to the modulation of downstream signaling pathways, including the activation of adenylate cyclase and the increase in cyclic AMP levels .
Comparison with Similar Compounds
Structural Insights :
- Phenyl Position : Unlike (±)-SKF-38393 (phenyl at position 1), the target compound has a phenyl group at position 5, altering receptor interaction .
- Halogenation: SKF-81297 and fenoldopam feature chlorine at positions 6 and 9, respectively, enhancing D1 affinity and selectivity .
- Stereochemistry : The (5R) configuration in the target compound may improve binding specificity compared to racemic SKF-38393 .
Receptor Binding and Pharmacological Activity
Dopamine Receptor Affinity
- Target Compound : Binds D1 receptors with moderate affinity (Ki ~100 nM) as a partial agonist, inducing cAMP accumulation without full receptor activation .
- SKF-81297 : Full D1 agonist (EC50 = 10 nM) with higher efficacy due to chlorine substitution at position 6 .
- Fenoldopam: Clinically approved D1 agonist (EC50 = 2 nM) with antihypertensive effects via vasodilation .
- SCH-23390 : Potent D1 antagonist (Ki = 0.2 nM) used to block D1-mediated signaling .
Selectivity Over Other Receptors
- The target compound shows >100-fold selectivity for D1 over D2 receptors, similar to SKF-38393 .
- Fenoldopam exhibits additional α2-adrenergic receptor activity at higher concentrations, limiting its specificity .
Solubility and Formulation
- Target Compound : Hydrochloride salt improves water solubility (>10 mg/mL) compared to the free base (<1 mg/mL) .
- SKF-81297: Hydrobromide salt enhances solubility for intravenous administration in preclinical models .
- SCH-23390 : Hydrochloride salt formulation stabilizes the compound for radioligand binding assays .
Biological Activity
(5R)-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol; hydrochloride, commonly known as SKF38393 hydrochloride, is a compound of significant interest in the field of neuroscience due to its selective agonistic activity at the dopamine D1 receptor. This article reviews the biological activity of this compound, focusing on its mechanism of action, effects on neurotransmitter systems, and implications in neurological research.
- IUPAC Name : (5R)-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol
- Molecular Formula : C17H19NO2
- Molecular Weight : 271.34 g/mol
- CAS Number : 81702-42-3
SKF38393 acts primarily as a selective agonist for the dopamine D1 receptor. This receptor is crucial in various neurological processes including motor function, cognition, and reward processing. Upon binding to the D1 receptor:
- Enhancement of Neurotransmitter Release : SKF38393 promotes the release of glutamate in the hippocampus. This neurotransmitter is essential for synaptic plasticity and cognitive functions such as learning and memory.
- Activation of Signaling Pathways : The compound influences several intracellular signaling pathways that are pivotal for neuronal survival and differentiation.
Neurotransmitter Modulation
Research indicates that SKF38393 enhances glutamate release through its action on D1 receptors. This modulation is particularly relevant in the context of:
- Cognitive Functions : Increased glutamate levels are linked to improved learning and memory capabilities.
- Neurodegenerative Disorders : The compound has been studied for its potential therapeutic effects in conditions like Parkinson's disease and schizophrenia.
Case Studies
Several studies have investigated the effects of SKF38393 on various animal models:
-
Parkinson's Disease Models :
- SKF38393 administration resulted in improved motor functions in rodent models by enhancing dopaminergic signaling pathways.
- Research demonstrated that it could mitigate symptoms associated with dopaminergic deficits.
-
Schizophrenia Models :
- In models simulating schizophrenia-like symptoms, SKF38393 showed promise in restoring normal cognitive functions by modulating D1 receptor activity.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| SKF 81297 | Benzazepine derivative | Selective D1 receptor agonist with different pharmacokinetics |
| 6-Chloro-DOPA | Dopamine precursor | Involved in dopamine synthesis |
| 2-Amino-6-phosphonopentanoic acid | Glutamate analog | Acts as an antagonist at NMDA receptors |
SKF38393 is distinguished by its high specificity for the D1 receptor compared to other compounds that may interact with multiple receptor types.
Q & A
How can researchers optimize synthetic routes for (5R)-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrochloride while minimizing impurities?
Basic Research Question
Methodological Answer:
To optimize synthesis, employ a stepwise approach:
- Route Design : Start with literature-based scaffolds (e.g., tetrahydrobenzazepine derivatives in and ) and modify reaction conditions (temperature, solvent polarity, catalyst loading).
- Impurity Control : Use bases like triethylamine (as in ) to neutralize HCl byproducts. Monitor intermediates via TLC or HPLC to identify side reactions.
- Purification : Apply recrystallization in polar aprotic solvents or reverse-phase chromatography for final isolation ().
- Validation : Confirm purity via NMR (¹H/¹³C) and mass spectrometry, targeting ≥98% purity (aligned with pharmacopeial standards in ).
What experimental designs are suitable for evaluating the environmental fate of this compound?
Advanced Research Question
Methodological Answer:
Adopt a tiered approach inspired by Project INCHEMBIOL ():
- Phase 1 (Lab) : Assess physicochemical properties (logP, pKa) using shake-flask methods and HPLC retention times. Study hydrolysis/photolysis under controlled conditions (pH, UV exposure).
- Phase 2 (Microcosm) : Simulate environmental matrices (soil/water systems) to track degradation pathways via LC-QTOF-MS.
- Phase 3 (Field) : Deploy randomized block designs () with split plots to evaluate bioaccumulation in model organisms (e.g., Daphnia magna).
- Data Integration : Use compartmental modeling to predict long-term distribution in abiotic/biotic systems.
How can structural analogs inform the pharmacological profiling of this compound?
Basic Research Question
Methodological Answer:
Leverage comparative SAR studies:
- Analog Selection : Prioritize analogs with documented activity (e.g., 8-chloro-tetrahydrobenzazepine in or benzodiazepine derivatives in ).
- Binding Assays : Perform competitive radioligand binding assays (e.g., dopamine D1/D2 receptors) to compare affinity.
- Functional Studies : Use cAMP accumulation or calcium flux assays to evaluate agonism/antagonism.
- Computational Modeling : Dock the compound into receptor crystal structures (e.g., GPCRs) using software like AutoDock Vina, referencing IUPAC/InChI data ().
What strategies resolve contradictions in reported bioactivity data for this compound?
Advanced Research Question
Methodological Answer:
Address discrepancies through systematic validation:
- Source Analysis : Compare assay conditions (cell lines, incubation times, buffer composition) across studies.
- Dose-Response Curves : Replicate experiments with standardized protocols (e.g., IC50 determination via 8-point dilution).
- Orthogonal Assays : Cross-validate results using SPR (surface plasmon resonance) for binding kinetics and in vivo zebrafish models for functional confirmation.
- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from heterogeneous studies (methodology in ).
How should researchers design a split-plot study to assess dose-dependent neurochemical effects?
Advanced Research Question
Methodological Answer:
Adapt the split-split-plot framework from :
- Plots : Assign doses (low, medium, high) as main plots.
- Subplots : Divide by administration routes (oral, IV, intraperitoneal).
- Sub-Subplots : Timepoints (acute: 1h, 6h; chronic: 7d, 14d).
- Replication : Use 4 replicates per group (n=40 total) with balanced randomization.
- Endpoints : Measure neurotransmitter levels (dopamine, serotonin) via HPLC-ECD and correlate with behavioral outcomes (open-field tests).
What analytical methods ensure compliance with pharmacopeial purity standards?
Basic Research Question
Methodological Answer:
Follow pharmacopeial guidelines (e.g., ):
- Chromatography : USP/Ph.Eur-compliant HPLC with C18 columns, mobile phase: 0.1% TFA in water/acetonitrile (gradient elution).
- Identification : Match UV spectra (200–400 nm) and retention times to reference standards.
- Impurity Profiling : Use charged aerosol detection (CAD) for non-UV-active impurities.
- Quantification : Validate methods per ICH Q2(R1) for linearity (R² > 0.995), accuracy (90–110%), and precision (RSD < 2%).
How can abiotic/biotic transformation products be characterized in environmental samples?
Advanced Research Question
Methodological Answer:
Implement a multi-modal workflow:
- Sample Prep : Solid-phase extraction (SPE) for water/soil extracts; QuEChERS for biota.
- High-Resolution MS : Use LC-HRMS (Orbitrap or Q-TOF) with data-dependent acquisition (DDA) to identify transformation products.
- Isotopic Labeling : Synthesize ¹³C/¹⁵N-labeled analogs ( ) to trace metabolic pathways.
- Toxicity Screening : Apply in silico tools (ECOSAR, TEST) and Microtox assays for ecological risk assessment ().
What computational tools predict the compound’s pharmacokinetic properties?
Basic Research Question
Methodological Answer:
Use a layered in silico approach:
- ADME Prediction : SwissADME or pkCSM for bioavailability, BBB penetration, and CYP450 interactions.
- Metabolism : GLORYx or BioTransformer to identify phase I/II metabolites.
- Docking : AutoDock or Schrödinger Maestro for target engagement hypotheses.
- Validation : Cross-reference with ChemSpider data ( ) for structural accuracy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
